![molecular formula C11H14N2O2 B13698177 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone](/img/structure/B13698177.png)
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone
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Overview
Description
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone is an organic compound with a unique structure that combines an amino group, a methoxy group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone typically involves the reaction of 2-amino-5-methoxybenzaldehyde with pyrrolidinone under specific conditions. One common method includes:
Starting Material: 2-amino-5-methoxybenzaldehyde.
Reaction: The aldehyde group reacts with pyrrolidinone in the presence of a suitable catalyst.
Conditions: The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol.
Purification: The product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxyphenylmethanol: Shares a similar structure but lacks the pyrrolidinone ring.
2-Amino-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the pyrrolidinone ring.
Uniqueness
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound consists of a pyrrolidinone ring linked to an amino-substituted aromatic moiety, characterized by the presence of methoxy and amino groups. These functional groups enhance its solubility and reactivity, making it suitable for various pharmacological applications. The following table summarizes the structural features and unique properties of related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Amino-1-(2-methoxyphenyl)-pyrrolidinone | Similar aromatic substitution | Different amino group positioning |
1-(2-Amino-4-methylphenyl)-2-pyrrolidinone | Methyl group at para position | Potentially altered biological activity |
3-(2-Amino-5-methoxyphenyl)-pyrrolidine | Non-lactam structure | Increased flexibility in molecular interactions |
1-(4-Aminophenyl)-2-pyrrolidinone | Lacks methoxy group | Different pharmacological profile |
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Some derivatives have shown promise in alleviating symptoms of depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have been evaluated against various cancer cell lines, showing significant cytotoxic effects .
- Antimicrobial Properties : The compound's derivatives have also been assessed for their antimicrobial activity against multidrug-resistant strains, indicating potential as a therapeutic agent against infections .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Binding to Receptors : The compound interacts with specific receptors on cell surfaces, which may trigger intracellular signaling cascades leading to therapeutic outcomes.
- Modulation of Enzymatic Activity : It can influence the activity of enzymes involved in critical biochemical pathways, thereby altering metabolic processes within cells .
- Gene Expression Alteration : The compound may also affect gene expression patterns, leading to changes in cellular function that contribute to its pharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
- Anticancer Study : In vitro analyses using A549 lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to controls. The cytotoxicity was assessed using an MTT assay, demonstrating a structure-dependent relationship between the compounds and their anticancer activity .
- Antimicrobial Assessment : A study evaluated the antimicrobial efficacy of pyrrolidinone derivatives against resistant strains of Staphylococcus aureus. Compounds exhibited varying degrees of effectiveness, suggesting that structural modifications can enhance antimicrobial properties .
- Neuropharmacological Evaluation : Research focusing on the antidepressant potential indicated that specific derivatives could enhance serotonin levels in preclinical models, suggesting a mechanism similar to traditional antidepressants.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
BMUFAESHMBXZTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N2CCCC2=O |
Origin of Product |
United States |
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